3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride
Overview
Description
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of a 4-chlorophenyl group and two fluorine atoms attached to the alpha carbon of the alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride typically involves the introduction of the 4-chlorophenyl group and the difluoro substituents onto the alanine backbone. One common method involves the use of a halogenation reaction to introduce the chlorine and fluorine atoms. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a halogenating agent, such as chlorine gas or a fluorinating reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of catalysts may be employed to enhance the efficiency of the halogenation process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dehalogenated compounds. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl and difluoro groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine
- 3-(4-Chlorophenyl)-DL-alanine
- 3,3-Difluoro-DL-alanine
Uniqueness
3-(4-Chlorophenyl)-3,3-difluoro-DL-alanine hydrochloride is unique due to the presence of both the 4-chlorophenyl and difluoro groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
2-amino-3-(4-chlorophenyl)-3,3-difluoropropanoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2.ClH/c10-6-3-1-5(2-4-6)9(11,12)7(13)8(14)15;/h1-4,7H,13H2,(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZTVAMPFYYVAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(=O)O)N)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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